

# Physical and chemical properties of Methoxymethyltrimethylsilane

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## Compound of Interest

Compound Name: *Methoxymethyltrimethylsilane*

Cat. No.: *B088755*

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## An In-depth Technical Guide to Methoxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methoxymethyltrimethylsilane** (MOM-TMS), a versatile organosilicon compound. This document includes key physicochemical data, detailed experimental protocols for its synthesis and common reactions, and visual representations of its chemical behavior.

## Core Properties of Methoxymethyltrimethylsilane

**Methoxymethyltrimethylsilane**, also known as (trimethylsilyl)methyl methyl ether, is a silyl ether that finds application in organic synthesis, primarily as a protecting group and a synthetic intermediate.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methoxymethyltrimethylsilane** is presented in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Molecular Formula	C5H14OSi
Molecular Weight	118.25 g/mol
CAS Number	14704-14-4
Appearance	Colorless liquid
Boiling Point	83 °C at 740 mmHg
Density	0.758 g/mL at 25 °C
Refractive Index (n <sub>20</sub> /D)	1.39
Flash Point	-6 °C (closed cup)
Solubility	Forms an azeotrope with methanol. Soluble in many organic solvents.

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Methoxymethyltrimethylsilane**.

Spectrum Type	Key Features
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	Characteristic peaks corresponding to the trimethylsilyl and methoxymethyl protons.
<sup>13</sup> C NMR	Signals for the methyl carbons of the trimethylsilyl group, the methoxy carbon, and the methylene carbon.
<sup>29</sup> Si NMR	A single resonance characteristic of the silicon environment.
Infrared (IR)	Strong absorption band around 1100 cm <sup>-1</sup> characteristic of the C-O-C ether linkage. Absence of a broad O-H stretch indicates the absence of methanol impurity.

# Synthesis of Methoxymethyltrimethylsilane

**Methoxymethyltrimethylsilane** is commonly synthesized via the Williamson ether synthesis, reacting chloromethyltrimethylsilane with sodium methoxide.

## Experimental Protocol: Synthesis from Chloromethyltrimethylsilane

This protocol details the preparation of **Methoxymethyltrimethylsilane** from chloromethyltrimethylsilane and sodium methoxide.<sup>[5]</sup>

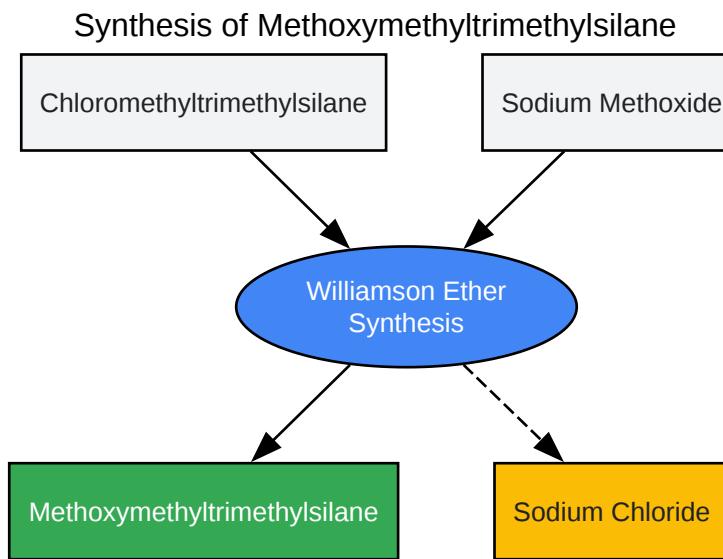
### Materials:

- Chloromethyltrimethylsilane
- Sodium metal
- Anhydrous Methanol
- Anhydrous Diethyl Ether
- Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle

### Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1.13 moles) in anhydrous methanol (400 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. This will form a solution of sodium methoxide.
- Once all the sodium has reacted, add chloromethyltrimethylsilane (1 mole) dropwise to the sodium methoxide solution while stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the precipitated sodium chloride.
- The filtrate contains **Methoxymethyltrimethylsilane** and excess methanol. **Methoxymethyltrimethylsilane** forms an azeotrope with methanol. To isolate the pure product, wash the filtrate with water to remove methanol.
- Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then fractionally distill to obtain pure **Methoxymethyltrimethylsilane**. The boiling point of the product is 83 °C at 740 mmHg.



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Synthesis of **Methoxymethyltrimethylsilane**.

## Applications in Organic Synthesis

**Methoxymethyltrimethylsilane** serves as a valuable reagent in several organic transformations.

## Protection of Alcohols

**Methoxymethyltrimethylsilane** can be used to protect hydroxyl groups as methoxymethyl (MOM) ethers. The trimethylsilyl group facilitates the reaction.

This protocol provides a general procedure for the protection of a primary alcohol using **Methoxymethyltrimethylsilane**, activated by a catalytic amount of a Lewis acid.

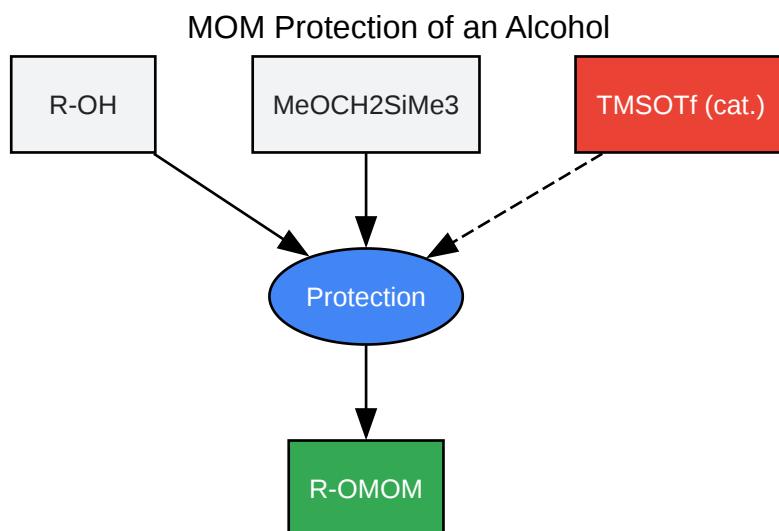
### Materials:

- Primary alcohol
- **Methoxymethyltrimethylsilane**
- Anhydrous Dichloromethane (DCM)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)
- Anhydrous triethylamine or diisopropylethylamine (DIPEA)
- Standard glassware for inert atmosphere reactions

### Procedure:

- In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1 equivalent) in anhydrous DCM.
- Add triethylamine or DIPEA (1.2 equivalents).
- Cool the solution to 0 °C using an ice bath.
- Add **Methoxymethyltrimethylsilane** (1.2 equivalents) to the stirred solution.
- Add a catalytic amount of TMSOTf (e.g., 0.05 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting MOM-protected alcohol by silica gel column chromatography.



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MOM Protection of an Alcohol.

## Deprotection of MOM Ethers

The cleavage of MOM ethers to regenerate the alcohol can be achieved under acidic conditions.

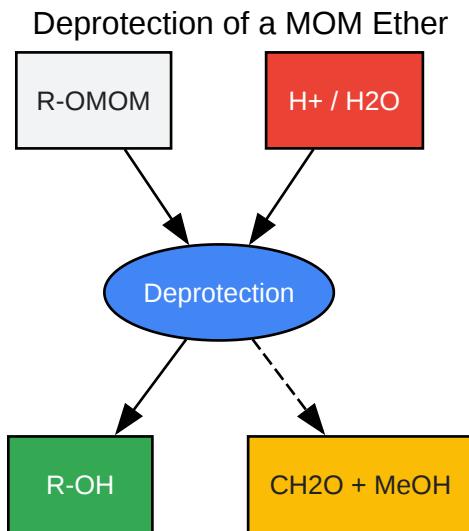
This protocol outlines a standard procedure for the deprotection of a MOM ether using acidic conditions.[6][7]

**Materials:**

- MOM-protected alcohol
- Methanol or a mixture of Tetrahydrofuran (THF) and water
- Concentrated Hydrochloric Acid (HCl) or another strong acid
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate or other suitable extraction solvent

**Procedure:**

- Dissolve the MOM-protected alcohol in methanol or a THF/water mixture.
- Add a catalytic amount of concentrated HCl (a few drops) or another protic acid.
- Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.
- Once the deprotection is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Remove the organic solvent (methanol or THF) under reduced pressure.
- Extract the aqueous residue with ethyl acetate or another suitable organic solvent.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- If necessary, purify the resulting alcohol by column chromatography.



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### Deprotection of a MOM Ether.

## Reaction with Organolithium Reagents

The methylene group in **Methoxymethyltrimethylsilane** can be deprotonated by a strong base like tert-butyllithium to form a nucleophilic organolithium species. This intermediate can then react with various electrophiles.

This protocol describes the generation of (methoxylithiomethyl)trimethylsilane and its subsequent reaction with an electrophile, such as an alkyl halide.[8][9]

### Materials:

- **Methoxymethyltrimethylsilane**
- tert-Butyllithium in pentane or hexanes
- Anhydrous Tetrahydrofuran (THF)
- Electrophile (e.g., benzyl bromide)

- Standard glassware for anhydrous, low-temperature reactions

**Procedure:**

- To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a magnetic stirrer, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
- Add **Methoxymethyltrimethylsilane** (1 equivalent) to the cold THF.
- Slowly add tert-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
- Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.
- Add the electrophile (e.g., benzyl bromide, 1 equivalent) dropwise to the reaction mixture at -78 °C.
- After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by silica gel column chromatography.

## Safety and Handling

**Methoxymethyltrimethylsilane** is a flammable liquid and should be handled with appropriate safety precautions.<sup>[3]</sup> It is an irritant to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

## Conclusion

**Methoxymethyltrimethylsilane** is a valuable and versatile reagent in modern organic synthesis. Its properties allow for its use in the protection of alcohols and as a precursor to nucleophilic species for the formation of new carbon-carbon bonds. The experimental protocols provided in this guide offer a starting point for its application in research and development. Proper handling and safety measures are essential when working with this compound.

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